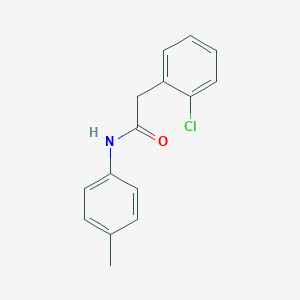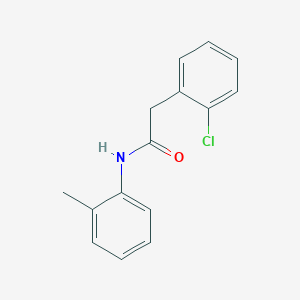![molecular formula C17H16N4O2S B270284 N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTA belongs to the class of compounds known as 1,2,4-triazoles, which have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell cycle progression, the modulation of oxidative stress and inflammation, and the regulation of key signaling pathways involved in cell growth and survival. N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide for lab experiments is its high yield and purity, which makes it easy to obtain and work with. N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, including the development of novel formulations and delivery strategies to improve its solubility and bioavailability in vivo. Other potential areas of research include the identification of new targets and signaling pathways involved in N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide's antitumor and antifungal activities, as well as the evaluation of its potential synergistic effects with other chemotherapeutic agents. Overall, N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide shows great promise as a potential therapeutic agent for the treatment of cancer and fungal infections, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of 4-methoxybenzoyl chloride with 4-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in high yield and purity.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to exhibit potent antitumor activity in several cancer cell lines, including breast, lung, and colon cancer. N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been found to exhibit antifungal activity against several strains of Candida albicans, a common fungal pathogen that causes infections in humans.
properties
Product Name |
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
|---|---|
Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-23-15-9-7-13(8-10-15)19-16(22)11-24-17-20-18-12-21(17)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) |
InChI Key |
SNORFLWZHIYIPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)









